2-Bromo-1h-indene-1,3(2h)-dione
Overview
Description
2-Bromo-1h-indene-1,3(2h)-dione is a chemical compound . It is also known as 2-Bromo-1,3-indanedione .
Synthesis Analysis
The 2-aryl-2-bromo-1H-indene-1,3(2H)-diones were obtained by bromination of the corresponding 2-aryl-1H-indene-1,3(2H)-diones with Br2/CHCl3 according to the procedure described in literature .Molecular Structure Analysis
The molecular formula of this compound is C9H5BrO2 .Chemical Reactions Analysis
Photoirradiation of deoxygenated solutions of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones under N2 atmosphere in anhydrous alcohol and acetone has been studied . The photoreaction is envisaged to occur through β-cleavage in which homolytic cleavage of C2–Br bond occurs preferentially to furnish the corresponding resonance stabilized 2-aryl-1H-indene-1,3(2H)-dione free radicals .Scientific Research Applications
Kinetic Study of Synthesis
Selvaraj and Rajendran (2014) conducted a kinetic study on the synthesis of 2,2-di(prop-2-ynyl)-1H-indene-1,3(2H)-dione, achieved through the propargylation of indene-1,3-dione. This process involved a phase-transfer catalyst and ultrasonication, highlighting a method to enhance reaction rates significantly under specific conditions (Selvaraj & Rajendran, 2014).
Synthesis and Characterization
Oda, Miyakoshi, and Kitahara (1977) explored the synthesis and characterization of derivatives related to 2-Bromo-1h-indene-1,3(2h)-dione, specifically focusing on cyclooctatriene-1,2-dione. Their research utilized NMR spectroscopy to demonstrate the formation of these derivatives (Oda, Miyakoshi & Kitahara, 1977).
Novel Synthesis and Reaction Mechanism
Xu, Huang, and colleagues (2002) described a novel synthetic procedure for certain diones. They discussed the unexpected participation of oxygen in the synthesis, proposing a new reaction mechanism and providing insights into the structural determinations of these compounds (Xu et al., 2002).
Vibrational Study
Prasad et al. (2010) conducted a detailed vibrational study on 2,3-Dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione. They utilized density functional theory calculations to determine molecular structures and vibrational frequencies, providing a comprehensive analysis of these molecules' characteristics (Prasad et al., 2010).
Brominated Derivative Synthesis and Properties
Chen, Pang, and colleagues (2010) focused on synthesizing brominated derivatives of 1H-indene-1,3(2H)-dione. Their research contributed to understanding how substituting hydrogen atoms in these compounds with bromines can considerably affect their properties (Chen et al., 2010).
Palladium-Catalyzed Synthesis
Zhang, Chen, and colleagues (2015) developed an efficient synthesis method for 2-substituted indene-1,3(2H)-dione derivatives. This method highlighted the role of palladium-catalyzed reactions in synthesizing these compounds, emphasizing the broad substrate scope and high yields achieved (Zhang et al., 2015).
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of novel 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones , which have a wide range of biological activities .
Mode of Action
The mode of action of 2-Bromo-1h-indene-1,3(2h)-dione involves an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization . This unique transformation occurs through a one-step reaction of differently substituted 2-aminobenzenethiols and this compound in freshly dried ethanol under reflux conditions .
Biochemical Pathways
The compound’s transformation into 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones suggests it may influence pathways related to the biological activities of these derivatives .
Result of Action
Its transformation into 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones, which have various biological activities , suggests it may have similar effects.
Action Environment
The compound’s transformation under reflux conditions suggests that temperature may play a role in its reactivity .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
properties
IUPAC Name |
2-bromoindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJIJDUPBUBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291677 | |
Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7319-63-3 | |
Record name | 7319-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3-indandione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the photochemical behavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones vary depending on the solvent?
A1: Research [] indicates that the photochemical reactivity of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones is significantly influenced by the solvent. When irradiated in anhydrous alcohols like ethanol or methanol, the compound undergoes a β-cleavage reaction. This leads to the homolytic cleavage of the C2-Br bond, generating a resonance-stabilized 2-aryl-1H-indene-1,3(2H)-dione free radical. This radical can then react with the solvent, ultimately yielding 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones as a major product. Interestingly, in dry acetone, the photoreaction results in the formation of 2-aryl-1H-indene-1,3(2H)-diones and bromoacetone. This difference in product formation highlights the crucial role of the solvent in mediating the reaction pathway.
Q2: Can 2-bromo-1H-indene-1,3(2H)-dione be utilized in the synthesis of complex heterocyclic systems?
A2: Yes, research suggests that this compound serves as a valuable building block in the construction of fused indenopyridines []. This three-component reaction involves condensation with an aromatic aldehyde and either aminouracil or aminopyrazole. While the specific mechanism requires further investigation, this approach highlights the potential of this compound as a versatile reagent in the synthesis of diverse and complex heterocyclic systems. This area holds promise for developing new biologically active compounds and materials.
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